5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
5-chloro-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4/c22-18-12-16(14-25-21(18)30-17-2-7-28-8-3-17)20(27)24-13-15-1-4-23-19(11-15)26-5-9-29-10-6-26/h1,4,11-12,14,17H,2-3,5-10,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOXXLYATMJVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC(=NC=C3)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 391.9 g/mol. The structure features a chloro group, a morpholinopyridine moiety, and a tetrahydropyran ether, which contribute to its biological properties.
Research indicates that this compound may exhibit various mechanisms of action:
- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival. For instance, compounds with similar structures have shown inhibition of VEGFR-2 kinase, implicated in angiogenesis and tumor progression .
- Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell growth in human tumor cells, suggesting potential as an anticancer agent .
- Cytotoxic Effects : The cytotoxicity profile indicates that the compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 1.46 | Apoptosis induction |
| HCT116 | 0.36 | Cell cycle arrest |
| A375 | 1.8 | Caspase activation |
In Vivo Studies
Recent animal studies have further elucidated the pharmacokinetics and therapeutic potential of this compound:
- Tumor Xenograft Models : In murine models with established human colorectal carcinoma xenografts, treatment with the compound resulted in reduced tumor growth rates, indicating its efficacy in vivo .
- Oral Bioavailability : The compound exhibited favorable pharmacokinetic properties, including oral bioavailability, making it a candidate for further development as an oral therapeutic agent .
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of similar compounds in the same chemical class:
- Study on CDK Inhibitors : Research on related compounds demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Compounds showed IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 .
- Angiogenesis Inhibition : A study indicated that compounds with similar structural features could inhibit angiogenesis by targeting VEGFR pathways, further supporting the potential application in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with three related analogs, focusing on structural features, synthetic accessibility, and inferred properties.
Structural and Molecular Comparisons
Key Observations:
- Molecular Weight: The target compound (443.9 Da) is heavier than 72b (346.8 Da) and the quinolin-8-yl analog (383.8 Da) but lighter than the patent compound (627.5 Da), which includes a trifluoromethyl group and a pyrrolopyridazine core. Higher molecular weight may influence bioavailability, favoring smaller analogs like 72b for oral absorption .
- The THP-O- group (common in the target and quinolin-8-yl analog) may improve metabolic stability over the 4-fluorophenyl group in 72b, which, while metabolically resistant, could reduce solubility . The patent compound’s morpholinylethoxy linker () introduces flexibility, possibly enabling better target engagement compared to rigid substituents .
Hypothetical Pharmacological and Physicochemical Properties
- Solubility: The target compound’s morpholine and THP-O- groups likely confer higher aqueous solubility than the quinolin-8-yl analog .
- Metabolic Stability: Fluorophenyl (72b) and THP-O- groups (target and quinolin-8-yl analog) are both metabolically robust, but THP-O- may offer additional steric protection against enzymatic degradation .
Q & A
Q. What synthetic strategies are recommended for constructing the pyridine-morpholine and tetrahydropyran-oxy motifs in this compound?
The synthesis of such hybrid structures typically involves sequential functionalization of the pyridine core. For the morpholino-pyridine subunit, nucleophilic aromatic substitution (SNAr) on chloropyridine derivatives using morpholine under reflux conditions (e.g., DMF, 100–120°C) is effective . The tetrahydropyran-oxy group can be introduced via Mitsunobu reaction between a hydroxylated nicotinamide intermediate and tetrahydropyran-4-ol, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF . Post-synthetic purification via column chromatography (silica gel, EtOAc/hexane gradient) and validation by HPLC (≥95% purity) are critical .
Q. How can researchers validate the regioselectivity of the chloro and ether substituents in this compound?
Regioselectivity is confirmed using NOESY NMR to assess spatial proximity between substituents and X-ray crystallography for unambiguous structural assignment . For example, in analogous pyrimidine derivatives, X-ray data revealed dihedral angles of 12.8° between pyrimidine and aryl rings, confirming steric and electronic influences on substituent orientation . Computational methods (e.g., B3LYP/6-311++G**) can also predict regiochemical outcomes by analyzing frontier molecular orbitals and charge distribution .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s solubility and bioavailability?
- LogP Calculation : Use MarvinSketch or Schrödinger’s QikProp to estimate partition coefficients, leveraging the compound’s chloro (hydrophobic) and morpholine (polar) groups .
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to assess passive diffusion and plasma binding .
- Solubility Prediction : Apply COSMO-RS theory to model solvent-solute interactions, accounting for the tetrahydropyran-oxy group’s conformational flexibility .
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR splitting patterns) for this compound?
Contradictions often arise from dynamic processes like rotamer interconversion or hydrogen bonding . Strategies include:
- Variable-Temperature NMR : Cooling to −40°C slows rotamer exchange, simplifying splitting patterns .
- DFT-Based NMR Prediction : Compare experimental H/C shifts with B3LYP/cc-pVTZ-calculated values to identify dominant conformers .
- 2D NMR (HSQC, HMBC) : Map H-C correlations to confirm connectivity in ambiguous regions .
Q. What methodologies optimize the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH 1–10 buffers (37°C, 72 hr) and analyze degradation products via LC-MS. The morpholine moiety is prone to hydrolysis at acidic pH, requiring stabilization via co-solvents (e.g., cyclodextrins) .
- Solid-State Stability : Use DSC/TGA to assess thermal stability and identify hygroscopicity risks from the tetrahydropyran-oxy group .
Experimental Design & Data Analysis
Q. How should researchers design SAR studies for analogs of this compound?
- Core Modifications : Replace morpholine with piperazine or thiomorpholine to probe electronic effects on target binding .
- Substituent Scanning : Systematically vary the chloro and ether positions using Suzuki-Miyaura coupling or Buchwald-Hartwig amination .
- Activity Cliffs : Use Free-Wilson analysis or Matched Molecular Pair analysis to correlate structural changes with bioactivity trends .
Q. What statistical tools are recommended for analyzing dose-response contradictions in biological assays?
- Hill Slope Analysis : Identify non-linear responses (e.g., allosteric binding) using GraphPad Prism .
- Bootstrap Resampling : Quantify uncertainty in EC/IC values when replicates are limited .
- Mechanistic PK/PD Modeling : Integrate in vitro IC with in vivo clearance data using Phoenix WinNonlin to distinguish assay artifacts from true efficacy .
Critical Data Gaps & Future Directions
- Crystallographic Data : No X-ray structure exists for this compound. Prioritize crystallization trials in PEG 4000/ammonium sulfate screens .
- In Vivo Pharmacokinetics : The tetrahydropyran-oxy group may enhance metabolic stability, but phase II conjugation (glucuronidation) risks require CYP450 phenotyping in microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
